molecular formula C17H18N6O2 B2854006 3-cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-75-2

3-cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2854006
CAS No.: 1396857-75-2
M. Wt: 338.371
InChI Key: YNOMEBPJJFHVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a pyrimido[4,5-d]pyrimidine derivative characterized by a bicyclic fused pyrimidine core. Its structure includes a cyclopentyl group at the 3-position and a pyridin-2-ylmethylamino substituent at the 7-position (Figure 1). This compound is part of a broader class of annulated uracils, which are known for their diverse biological activities, including kinase inhibition and antimicrobial properties . The cyclopentyl and pyridinyl substituents likely enhance lipophilicity and target binding affinity, making it a candidate for therapeutic applications.

Properties

IUPAC Name

6-cyclopentyl-2-(pyridin-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-15-13-10-20-16(19-9-11-5-3-4-8-18-11)21-14(13)22-17(25)23(15)12-6-1-2-7-12/h3-5,8,10,12H,1-2,6-7,9H2,(H2,19,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOMEBPJJFHVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the pyrimido[4,5-d]pyrimidine core . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves inhibition of CDK2/cyclin A2 complex. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrimido[4,5-d]pyrimidine Derivatives

Compound Name Substituents Key Targets/Activities IC50/Ki Values Synthesis Method Reference
Target Compound : 3-Cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5,5-d]pyrimidine-2,4(1H,3H)-dione 3-Cyclopentyl, 7-(pyridin-2-ylmethyl)amino Potential kinase inhibition (inferred from structural analogues) N/A (Data not explicitly reported) Likely via MCRs or acid-catalyzed deprotection (similar to )
3-Phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione 3-Phenyl, 7-(pyridin-2-ylmethyl)amino Not explicitly reported (structural similarity suggests kinase/PRS inhibition) N/A Multi-component reactions (MCRs) using 6-aminouracil precursors
4-Amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine-5'-monophosphate (APP-MP) Ribose-phosphate, 4-amino, 8-ribofuranosylamino Human PRS1/PRS2 inhibition IC50: 5.2 µM (PRS1), 23.8 µM (PRS2) Enzymatic synthesis with nucleotide modifications
5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Saturated bicyclic core Antimicrobial, kinase inhibition N/A Improved MCRs in water (yields >80%)
Compound 18 (Hao et al., 2018) Undisclosed substituents (EGFR-focused) EGFR L858R/T790M inhibition IC50 < 1 nM (EGFR mutant) Multi-step organic synthesis
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Piperidinylmethyl, dimethylphenoxy Anti-mycobacterial (e.g., tuberculosis) N/A Pharmaceutically optimized routes

Pharmacological and Biochemical Activity

  • Kinase Inhibition: The target compound’s pyridinylmethylamino group may facilitate interactions with kinase ATP-binding pockets, similar to EGFR inhibitors like Compound 18 . However, its cyclopentyl group could enhance selectivity compared to phenyl analogues (Table 1).
  • Enzyme Inhibition: APP-MP (Table 1) inhibits PRS1/PRS2 via mixed noncompetitive-uncompetitive mechanisms, with IC50 values in the micromolar range . The target compound’s lack of a ribose-phosphate moiety likely redirects its activity away from PRS inhibition.
  • Antimicrobial Potential: The piperidinylmethyl derivative () shows anti-mycobacterial activity, suggesting that substitutions at the 7-position (e.g., pyridinyl vs. piperidinyl) modulate target specificity .

Key Research Findings

Substituent-Driven Selectivity : Cyclopentyl and pyridinyl groups confer distinct physicochemical properties compared to phenyl or ribose-phosphate analogues, impacting target engagement and metabolic stability .

Synthetic Advancements : MCRs and solid-phase catalysis (e.g., SiO2-SO3H in ) enable efficient synthesis of pyrimido-pyrimidines, though the target compound’s route remains underexplored .

Biological Activity

3-Cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a fused pyrimidine ring system and various functional groups, suggests significant biological potential. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.34 g/mol. The compound features a cyclopentyl group and a pyridinylmethyl amino moiety attached to the pyrimidine core, which may influence its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps that can include:

  • Protection of amines : Protecting groups are used to prevent unwanted reactions during synthesis.
  • Formation of the pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of functional groups such as the pyridin-2-ylmethyl amine occurs at specific sites on the pyrimidine structure.

Antitumor Activity

Research indicates that pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The mechanism often involves the inhibition of tyrosine kinases and other signaling pathways critical for tumor growth .

Antimicrobial Properties

Pyrimidine derivatives are also known for their antimicrobial activity. Studies have demonstrated that certain analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their interaction with bacterial enzymes or DNA .

Anti-inflammatory Effects

Compounds related to 3-cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine have shown promise in reducing inflammation. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of various kinases (e.g., MEK and ERK), which play crucial roles in cell signaling pathways associated with cancer progression.
  • DNA Interaction : Pyrimidines can intercalate into DNA or RNA structures, potentially disrupting nucleic acid function and leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation or cell signaling, modulating their activity.

Case Studies

Several studies highlight the biological potential of pyrimidine derivatives:

  • Antitumor Study : A recent study evaluated the efficacy of a related compound on melanoma cell lines, demonstrating a dose-dependent reduction in cell viability with IC50 values ranging from 0.03 to 0.09 µM across different lines .
  • Antimicrobial Evaluation : Another investigation reported that a series of pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anti-inflammatory Research : A study found that certain pyrimidine compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-cyclopentyl-7-((pyridin-2-ylmethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how can purity be optimized?

  • Methodology :

  • Stepwise cyclization : Utilize pyrimidine precursors (e.g., diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate) with guanidine derivatives under reflux in ethanol to form the pyrimidine core .
  • Substituent introduction : Introduce the cyclopentyl group via nucleophilic substitution using cyclopentanol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amine coupling : Attach the pyridin-2-ylmethylamine moiety via reductive amination (NaBH₃CN) or HOBt/EDCI-mediated coupling .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How is the compound’s structural identity confirmed, and what analytical techniques are critical?

  • Analytical workflow :

  • NMR spectroscopy : Assign proton environments (¹H NMR) and carbon signals (¹³C NMR) to confirm substituent positions. For example, aromatic protons (δ 7.2–8.3 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₂N₆O₂: 394.1754; observed: 394.1758) .
  • X-ray crystallography : Resolve bond angles and dihedral angles (e.g., C6—N3—C2 = 124.60° in analogous pyrimidine-diones) to confirm stereoelectronic effects .

Q. What solubility and stability challenges arise during in vitro assays, and how are they addressed?

  • Solutions :

  • Solubility : The compound’s low aqueous solubility (logP ~2.8 predicted via ChemDraw) requires DMSO stock solutions (10 mM) with <0.1% final concentration in cell culture .
  • Stability : Monitor degradation in PBS (pH 7.4) via LC-MS over 24 hours. Use antioxidants (e.g., 0.1% BHT) for thiol-containing media .

Advanced Research Questions

Q. How does the pyridin-2-ylmethylamino substituent influence the compound’s interaction with biological targets (e.g., kinases or DNA repair enzymes)?

  • Structure-activity relationship (SAR) :

  • Molecular docking : The pyridine ring’s lone pair (N1) may form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR T790M mutant, ΔG = -9.2 kcal/mol in AutoDock Vina) .
  • Comparative studies : Replace pyridin-2-ylmethyl with benzyl or thiophene groups to assess potency changes (IC₅₀ shifts from 12 nM to >1 µM in kinase inhibition assays) .

Q. What experimental designs are recommended for resolving contradictory data in cytotoxicity assays (e.g., IC₅₀ variability across cell lines)?

  • Contradiction analysis :

  • Dose-response normalization : Use Hill equation fitting to account for variable assay sensitivities. Include positive controls (e.g., doxorubicin) in each plate .
  • Metabolic interference : Test the compound in serum-free vs. 10% FBS media to identify protein-binding effects (e.g., shifted IC₅₀ from 50 nM to 200 nM) .
  • Transcriptomic profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify upregulated efflux pumps (e.g., ABCB1) .

Q. How can the compound’s environmental fate and ecotoxicological risks be assessed preclinically?

  • Ecotoxicology workflow :

  • Biodegradation : Incubate with soil microbiota (OECD 301F) and measure half-life via LC-MS. Analogous pyrimidines show t₁/₂ = 7–14 days .
  • Aquatic toxicity : Test in Daphnia magna (OECD 202) at 0.1–10 mg/L. Structural analogs exhibit EC₅₀ > 10 mg/L, suggesting low acute risk .

Q. What strategies optimize in vivo pharmacokinetics (e.g., bioavailability, brain penetration)?

  • PK/PD optimization :

  • Prodrug derivatization : Synthesize phosphate esters at the 4-dione position to enhance water solubility (e.g., 10-fold increase in Cmax) .
  • BBB permeability : Modify logD via trifluoromethylation (target logD = 1.5–2.5) and assess using PAMPA-BBB (Pe > 4.0 × 10⁻⁶ cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.